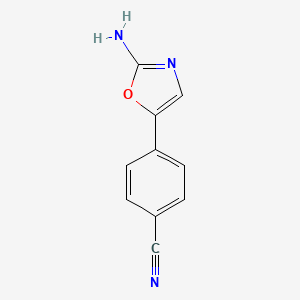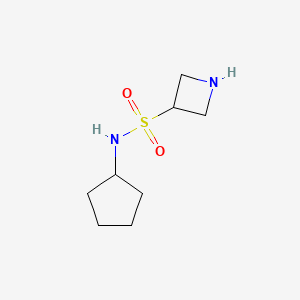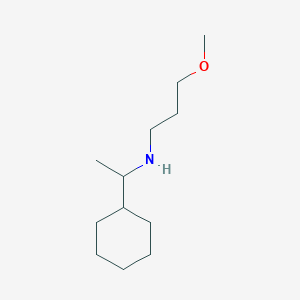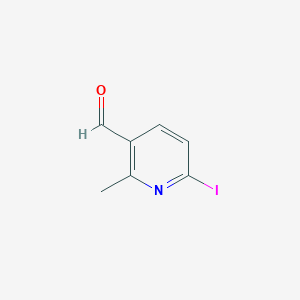
6-Iodo-2-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-2-methylnicotinaldehyde is an organic compound with the molecular formula C7H6INO. It is a derivative of nicotinaldehyde, where the hydrogen atom at the 6th position of the pyridine ring is replaced by an iodine atom, and the 2nd position is substituted with a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-methylnicotinaldehyde typically involves the iodination of 2-methylnicotinaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring of 2-methylnicotinaldehyde using an iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Iodo-2-methylnicotinic acid.
Reduction: 6-Iodo-2-methyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Iodo-2-methylnicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Iodo-2-methylnicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom can enhance its binding affinity and specificity towards certain targets, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylnicotinaldehyde: Lacks the iodine substitution, which may result in different reactivity and biological activity.
6-Bromo-2-methylnicotinaldehyde: Similar structure with bromine instead of iodine, which may affect its chemical and biological properties.
6-Chloro-2-methylnicotinaldehyde: Similar structure with chlorine instead of iodine, which may influence its reactivity and applications.
Uniqueness
6-Iodo-2-methylnicotinaldehyde is unique due to the presence of the iodine atom, which can significantly impact its chemical reactivity and biological activity. The iodine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions. Additionally, the iodine substitution can influence its interactions with biological targets, potentially leading to unique pharmacological properties .
Propiedades
Fórmula molecular |
C7H6INO |
|---|---|
Peso molecular |
247.03 g/mol |
Nombre IUPAC |
6-iodo-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6INO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3 |
Clave InChI |
ZCEGJYVHUZFAHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


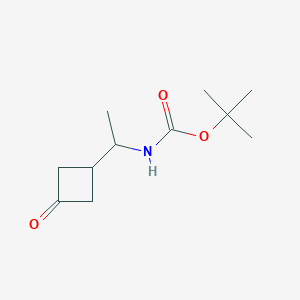
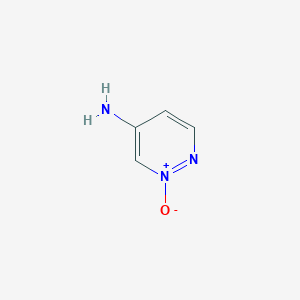
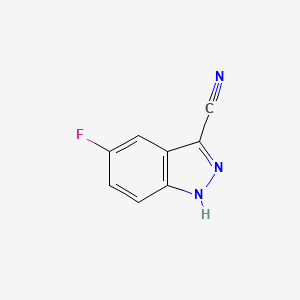
![3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15230155.png)
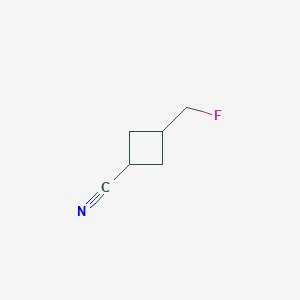

![Tert-butyl 9-cyano-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B15230189.png)

![2-Methoxy-6-azaspiro[3.5]nonanehydrochloride](/img/structure/B15230199.png)
